(E)-3-(2-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide
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Overview
Description
(E)-3-(2-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a methylphenyl group connected through a prop-2-enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and 2-methylaniline.
Condensation Reaction: The 2-methoxybenzaldehyde undergoes a condensation reaction with 2-methylaniline in the presence of a base such as sodium hydroxide to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the intermediate amine.
Acylation: The intermediate amine is acylated with acryloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The double bond in the prop-2-enamide linkage can be reduced to form a saturated amide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-(2-hydroxyphenyl)-N-(2-methylphenyl)prop-2-enamide.
Reduction: Formation of 3-(2-methoxyphenyl)-N-(2-methylphenyl)propionamide.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
(E)-3-(2-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of materials with specific properties, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of (E)-3-(2-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-hydroxyphenyl)-N-(2-methylphenyl)prop-2-enamide
- (E)-3-(2-methoxyphenyl)-N-(2-chlorophenyl)prop-2-enamide
- (E)-3-(2-methoxyphenyl)-N-(2-bromophenyl)prop-2-enamide
Uniqueness
(E)-3-(2-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-13-7-3-5-9-15(13)18-17(19)12-11-14-8-4-6-10-16(14)20-2/h3-12H,1-2H3,(H,18,19)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZBJBJUSBCNBP-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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